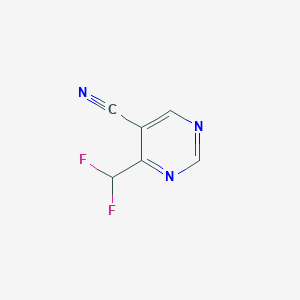

4-(Difluoromethyl)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

4-(difluoromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-6(8)5-4(1-9)2-10-3-11-5/h2-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBWLEHJIKUVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251138 | |

| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-45-6 | |

| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarbonitrile, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure Details

- Reagents : Fluorinated aldehyde, malononitrile, amidine hydrochloride, sodium acetate.

- Solvent : Water with a small amount of ethanol.

- Conditions : Reflux in water or microwave irradiation.

- Reaction Time : Varies from 30 minutes to several hours depending on conditions.

- Isolation : The product precipitates upon cooling and is purified by filtration and recrystallization.

Advantages

- Environmentally benign solvents (water/ethanol).

- Avoids hazardous reagents.

- Microwave assistance reduces reaction time and improves yield.

- High atom economy due to multicomponent nature.

Representative Data

| Parameter | Method I (Reflux) | Method II (Microwave) |

|---|---|---|

| Reaction Temperature | Reflux (~100 °C) | Microwave power 150-600 W |

| Reaction Time | Several hours | 10-30 minutes |

| Yield (%) | 70-85% | Up to 90% |

| Purification | Filtration, recrystallization | Same |

This method was successfully applied to synthesize various fluorinated 4-amino-pyrimidine-5-carbonitrile derivatives, demonstrating robustness and versatility.

Stepwise Synthesis from Difluoroacetic Anhydride

A more elaborate, scalable, and practical synthesis of this compound analogs involves a five-step, two-pot procedure starting from commercially available 2,2-difluoroacetic anhydride. This approach was developed to overcome limitations of earlier methods such as low yield, hazardous reagents, and small-scale applicability.

Key Steps

- Formation of gem-Difluorinated Intermediate : Reaction of 2,2-difluoroacetic anhydride with ethyl vinyl ether to form an (E)-4-ethoxy-1,1-difluorobut-3-en-2-one intermediate.

- Three-Component Reaction : The intermediate reacts with methoxylamine hydrochloride and hydrobromic acid in acetic acid to form a nitrile-containing intermediate.

- Reduction : Zinc-mediated reduction under nitrogen atmosphere converts the intermediate to 4-(difluoromethyl)pyridin-2-amine.

- Isolation and Purification : Extraction, drying, and recrystallization yield the target compound.

Scale and Yield

- The procedure has been validated on a 1.36 kg scale.

- Overall yield of 46% for the five-step process.

- The process avoids sealed vessels and hazardous fluorinating agents, improving safety and scalability.

Reaction Conditions Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Difluoroacetic anhydride + ethyl vinyl ether | Room temperature, isolated intermediate | 78% | Key intermediate formation |

| Reaction with methoxylamine hydrochloride + HBr | 50-90 °C, acetic acid solvent | - | Formation of nitrile intermediate |

| Zinc reduction | Room temperature, nitrogen atmosphere | - | Reduction to amine |

| Work-up and purification | Extraction, drying, recrystallization | 60% (final) | Large scale validated |

This method is particularly suited for large-scale industrial production of kinase inhibitors and related pharmaceuticals.

Comparative Analysis of Preparation Methods

| Feature | Multicomponent Reaction (MCR) | Stepwise Difluoroacetic Anhydride Route |

|---|---|---|

| Starting Materials | Fluorinated aldehydes, malononitrile, amidines | 2,2-Difluoroacetic anhydride, ethyl vinyl ether |

| Reaction Medium | Water/ethanol (green solvents) | Acetic acid, organic solvents |

| Reaction Time | Short (minutes to hours) | Longer (multi-step, several hours) |

| Scale | Small to medium | Large scale (validated >1 kg) |

| Yield | Up to 90% | Overall 46% (five-step process) |

| Safety and Environmental Impact | High (green solvents, no hazardous reagents) | Moderate (uses zinc, HBr, organic solvents) |

| Complexity | One-pot, multicomponent | Multi-step, two-pot |

| Application | Research and small-scale synthesis | Industrial scale pharmaceutical synthesis |

Research Findings and Notes

- The multicomponent reaction strategy offers a rapid and environmentally friendly route to fluorinated pyrimidine carbonitriles but may be limited in scalability.

- The stepwise method starting from difluoroacetic anhydride is more complex but provides a practical and scalable approach suitable for kilogram-scale synthesis.

- Avoidance of hazardous fluorinating agents and sealed vessel reactions enhances safety and cost-effectiveness.

- Microwave-assisted synthesis in the MCR method significantly reduces reaction time and increases yield compared to conventional reflux.

- Purification typically involves crystallization or extraction techniques compatible with industrial processes.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to modify the cyano group or other functional groups in the molecule.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Biological Activities and Drug Discovery

The structural framework of 4-(difluoromethyl)pyrimidine-5-carbonitrile allows for modifications that can enhance its biological activity. Pyrimidine derivatives are known for their wide range of pharmacological effects, including:

- Anticancer Activity : Various studies have demonstrated that pyrimidine-5-carbonitrile derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown significant activity against multiple cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

- COX-2 Inhibition : Recent research highlighted new pyrimidine-5-carbonitrile derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Certain derivatives displayed IC50 values in the submicromolar range, indicating their potential as anti-inflammatory agents . Specifically, compounds were found to inhibit COX-2 activity more effectively than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Nimesulide .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound can be achieved through various methods, often involving one-pot reactions that are both efficient and environmentally friendly. The synthesis typically involves the reaction of malononitrile with appropriate aldehydes or other nucleophiles under mild conditions .

Table 1: Synthesis Methods for Pyrimidine Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| One-pot three-component | Involves malononitrile, aldehyde, and a catalyst under solvent-free conditions | 72–81 |

| Reflux with ammonium chloride | Simple method using urea and aldehyde in reflux conditions | Varies |

The structure-activity relationship studies indicate that modifications at various positions on the pyrimidine ring can significantly influence the biological activity of the resulting compounds. For example, the introduction of electron-withdrawing groups at specific positions has been shown to enhance COX-2 inhibitory effects .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in various biological assays:

- Anticancer Studies : A study found that specific derivatives exhibited IC50 values against cancer cell lines that were significantly lower than those of standard treatments, indicating their potential for development as novel anticancer agents .

- Anti-inflammatory Activity : Research demonstrated that certain pyrimidine derivatives could reduce inflammation in vivo, as evidenced by tests involving carrageenan-induced paw edema models in rats. These findings support their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 4-(difluoromethyl)pyrimidine-5-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can influence the binding affinity and selectivity of the compound towards specific biological targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs differ primarily in substituents at the 4-position and additional functional groups. Below is a comparative analysis:

Key Observations :

- Electronic Effects : The -CF$2$H group is less electron-withdrawing than -CF$3$ but more than -Cl or -SCH$_3$, influencing ring reactivity and intermolecular interactions .

- Thermal Stability : Compounds with aryl substituents (e.g., 4-methoxyphenyl) exhibit higher melting points (~300°C) due to increased π-π stacking and hydrogen bonding .

Key Insights :

- Fluorinated analogs (e.g., -CF$3$, -CF$2$H) may enhance target binding via hydrophobic interactions and metabolic stability .

Physicochemical Properties

Biological Activity

4-(Difluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a cyano group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C6H4F2N3

- Molecular Weight : 173.12 g/mol

- CAS Number : 1427195-45-6

The structure of this compound can be represented as follows:

The biological activity of this compound primarily involves its role as an inhibitor of the epidermal growth factor receptor (EGFR) . The difluoromethyl group enhances the compound's binding affinity to the receptor, thereby modulating downstream signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimycobacterial agent . It was shown to exhibit significant activity against Mycobacterium tuberculosis, with molecular docking studies indicating strong interaction with key enzymes involved in mycobacterial metabolism .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Compounds derived from pyrimidine-5-carbonitriles demonstrated potent COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs such as Celecoxib .

| Compound | IC50 (µM) | COX Inhibition (%) |

|---|---|---|

| This compound | 0.17 | >50% |

| Celecoxib | 0.15 | >50% |

| Nimesulide | 1.68 | <50% |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. It showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency. The mechanism involves induction of apoptosis and cell cycle arrest in the G2/M phase .

Case Studies

- Antimycobacterial Activity Study :

- COX-2 Inhibition Study :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(difluoromethyl)pyrimidine-5-carbonitrile derivatives, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, substituents at the 4-position (e.g., aryl or heteroaryl groups) are introduced via Suzuki coupling or thiolation reactions. Optimization strategies include:

-

Using Pd catalysts for cross-coupling reactions (yields >80%) .

-

Adjusting solvent polarity (e.g., DMF for thiolation reactions) to enhance solubility of intermediates .

-

Monitoring reaction progress via TLC or HPLC to minimize side products.

Example Reaction Conditions Yield (%) Melting Point (°C) Reference Thiolation with 1-methyltetrazole 89.9 189–192 Suzuki coupling with 3,4,5-trimethoxyphenyl 80.2 180–181

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substituent positions and electronic environments. For example, the difluoromethyl group shows distinct splitting patterns in 1H NMR (δ ~6.0 ppm) .

- HR-MS (ESI) : Validates molecular weight with <2 ppm error .

- IR Spectroscopy : Detects nitrile stretches (~2212 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. How does the difluoromethyl group influence the physicochemical properties of pyrimidine-5-carbonitrile derivatives?

- Methodological Answer : The difluoromethyl group enhances metabolic stability and bioavailability by:

- Reducing basicity of adjacent amines via electron-withdrawing effects .

- Increasing lipophilicity (logP ~2.1–2.5) compared to non-fluorinated analogues .

Advanced Research Questions

Q. How can researchers resolve contradictions in melting point data for structurally similar 4-substituted pyrimidine-5-carbonitriles?

- Methodological Answer : Discrepancies (e.g., 151–152°C vs. 189–192°C for compounds with similar substituents) may arise from:

- Polymorphism : Perform X-ray crystallography to identify crystal packing differences.

- Purity : Use recrystallization (e.g., ethanol-DMF mixtures) and confirm purity via HPLC (>95%) .

- Thermal Analysis : Employ differential scanning calorimetry (DSC) to detect phase transitions.

Q. What strategies are recommended for improving low yields in the synthesis of this compound analogues?

- Methodological Answer : Low yields (e.g., 32.8% in imidazole-thiol derivatives ) can be addressed by:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h for temperature-sensitive intermediates .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to stabilize reactive amines during multistep syntheses .

Q. How do electronic effects of substituents at the 4-position affect reactivity in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position increase electrophilicity of the pyrimidine ring, accelerating SNAr reactions. For example:

- Hammett Analysis : σₚ values correlate with reaction rates (ρ = +1.2 for nitro substituents) .

- Computational Modeling : DFT calculations predict activation barriers for substituent-specific reactivity .

Q. What computational methods are suitable for predicting the biological activity of novel this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains) .

- QSAR Models : Correlate logP, polar surface area, and fluorine count with IC₅₀ values .

- MD Simulations : Assess conformational stability of the difluoromethyl group in aqueous environments .

Data Contradiction Analysis

- Example : Compound 15 (4-(3-methoxyphenyl)-substituted) and 17 (4-(3,4-dichlorophenyl)-substituted) show similar yields (~89%) but divergent melting points (189–192°C vs. 151–152°C) .

- Resolution : The dichlorophenyl group introduces stronger intermolecular halogen bonding, lowering melting points despite similar molecular weights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.